molecular formula C18H15N7O4 B15004648 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15004648
M. Wt: 393.4 g/mol
InChI Key: ZFTGUVACQHRTCB-UHFFFAOYSA-N
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Description

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling with the oxadiazole moiety under controlled conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15N7O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15N7O4/c26-17(19-9-13-3-5-14(6-4-13)23-7-1-2-8-23)18-21-16(22-29-18)12-24-11-15(10-20-24)25(27)28/h1-8,10-11H,9,12H2,(H,19,26)

InChI Key

ZFTGUVACQHRTCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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